molecular formula C18H17N3O4S B10992544 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10992544
M. Wt: 371.4 g/mol
InChI Key: WNNRJQDQBMAMLP-UHFFFAOYSA-N
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Description

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions. The resulting quinoline intermediate is then subjected to further functionalization to introduce the sulfamoylphenyl group and the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Green chemistry approaches, such as using ethanol as a solvent and conducting reactions at room temperature, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfamoylphenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups to the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or interact with enzymes, while the sulfamoylphenyl group can enhance binding affinity and specificity. These interactions can disrupt biological processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H17N3O4S/c19-26(24,25)13-7-5-12(6-8-13)9-10-20-18(23)15-11-21-16-4-2-1-3-14(16)17(15)22/h1-8,11H,9-10H2,(H,20,23)(H,21,22)(H2,19,24,25)

InChI Key

WNNRJQDQBMAMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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